(4-Amino-4-methylpentyl)dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

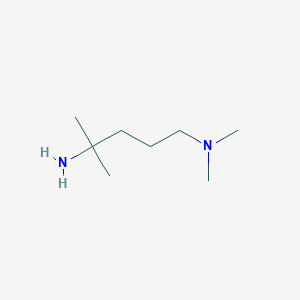

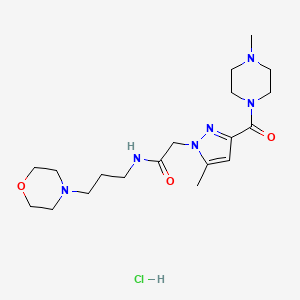

The molecular structure of “(4-Amino-4-methylpentyl)dimethylamine” can be represented by the InChI code: 1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3 . The molecular weight of the compound is 144.26 .Chemical Reactions Analysis

Amines, including “(4-Amino-4-methylpentyl)dimethylamine”, can undergo a variety of chemical reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo elimination reactions to form alkenes .Scientific Research Applications

Microwave Spectrum Analysis

The microwave spectrum of isotopic species, including those related to dimethylamine, has been studied for understanding molecular structure and behavior. Research by Wollrab and Laurie (1968) in the Journal of Chemical Physics investigated the microwave spectra of dimethylamine, providing insights into its structural parameters and conformations, which are critical in scientific research involving molecular analysis (Wollrab & Laurie, 1968).

Histone Modification Analysis

Histone modifications, a key area in epigenetics, involve the study of chemical modifications to histone proteins. Bernstein et al. (2005) in Cell mapped histone modifications across human chromosomes, highlighting the role of lysine dimethylation in transcription and gene regulation. Such studies are fundamental for understanding genetic expression and regulation (Bernstein et al., 2005).

Analytical Chemistry in Protein Analysis

In the field of analytical chemistry, dimethylamino compounds have been used for protein analysis. Malencik et al. (1990) in Analytical Biochemistry described a method involving 4'-dimethylaminoazobenzene-4-sulfonyl chloride for detecting amino acids, which is crucial for protein characterization and understanding protein structures (Malencik, Zhao, & Anderson, 1990).

Chemiluminescence in Biochemical Assays

Urdea et al. (1988) in Nucleic Acids Research explored the use of N4-alkylamino deoxycytidine derivatives, including compounds related to dimethylamine, in chemiluminescent assays. This research provides valuable insights for designing sensitive biochemical assays used in molecular biology (Urdea et al., 1988).

Fluorophore Application in Protein Interactions

Loving and Imperiali (2008) in the Journal of the American Chemical Society discussed the development of an unnatural amino acid based on solvatochromic fluorophores for studying protein-protein interactions. This highlights the application of dimethylamino compounds in fluorescent tagging, which is pivotal for observing and understanding dynamic biological processes (Loving & Imperiali, 2008).

Molecular Spectroscopy and Chemical Analysis

Research by Druzhinin et al. (2003) in the Journal of Physical Chemistry A investigated thermally activated internal conversion in compounds like 4-(dimethylamino)benzonitrile. This study contributes to understanding the photophysical properties of dimethylamino compounds, essential in molecular spectroscopy and chemical analysis (Druzhinin et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Mode of Action

(4-Amino-4-methylpentyl)dimethylamine is a potent nucleophilic acylation catalyst . Its structure allows the electron-donating dimethylamino group to resonate with the parent ring (pyridine ring), strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation (phosphorylation, sulfonylation, carbonylation) reaction of sterically hindered, low-reactivity alcohols and amines/acids . Its activity is approximately 10^4 to 10^6 times that of pyridine .

Biochemical Pathways

It is known that the compound can significantly catalyze high steric hindrance, low reactivity of alcohols and amines/acids acylation (phosphorylation, sulfonylation, carbonylation) reactions .

properties

IUPAC Name |

1-N,1-N,4-trimethylpentane-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2,9)6-5-7-10(3)4/h5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEGKMPMUOXIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-4-methylpentyl)dimethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2762954.png)

![1,3-dimethyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2762955.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2762956.png)

![N-(3-Ethoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2762957.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)

![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)